molecular formula C16H15NO4S B5821329 Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl- CAS No. 61883-81-6

Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl-

Cat. No.: B5821329
CAS No.: 61883-81-6
M. Wt: 317.4 g/mol
InChI Key: CMEXPFUUIXSUGC-UHFFFAOYSA-N
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Description

Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an acetamide group, a phenyl group, and a sulfonyl group attached to a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl- typically involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate is then subjected to cyclodehydration in the presence of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-phenacylsulfonyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-15(13-7-3-1-4-8-13)11-22(20,21)12-16(19)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEXPFUUIXSUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357947
Record name Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61883-81-6
Record name Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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